2-Bromo-6-nitroaniline

Description

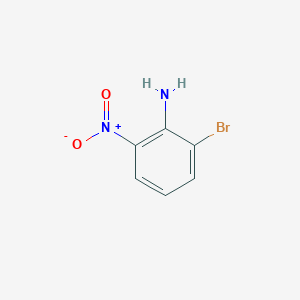

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMOSYLWYLMHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466903 | |

| Record name | 2-Bromo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59255-95-7 | |

| Record name | 2-Bromo-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59255-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and spectral data of 2-Bromo-6-nitroaniline, a key intermediate in various synthetic applications, including pharmaceutical development.

Core Chemical Properties

This compound is a substituted aniline with the molecular formula C₆H₅BrN₂O₂. Its chemical structure consists of a benzene ring substituted with a bromine atom, a nitro group, and an amino group.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| Melting Point | 74.5 °C | [3] |

| Boiling Point | 309.8 °C at 760 mmHg | [3] |

| Appearance | Pale yellow to yellow or orange powder/crystal | [4] |

| pKa | -2.46 ± 0.25 (Predicted) | [1] |

Solubility Data

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in publicly accessible databases. The following information has been compiled from available sources and data for structurally related compounds.

¹H NMR Spectroscopy

A ¹H NMR spectrum for this compound in CDCl₃ has been reported with the following chemical shifts (δ) in ppm: 8.14 (dd, J = 8.7, 1.5 Hz, 1H), 7.70 (dd, J = 7.7, 1.5 Hz, 1H), 6.63 (s, 2H), 6.62 (dd, J = 8.7, 7.7 Hz, 1H).[5]

¹³C NMR, IR, and Mass Spectrometry

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not fully elaborated in the searched literature, a general procedure can be adapted from the synthesis of its isomers. The following is an adapted protocol based on the synthesis of 4-bromo-2-nitroaniline.

Synthesis of this compound (Adapted Protocol)

This protocol is adapted from a procedure for the synthesis of 4-bromo-2-nitroaniline and may require optimization for the synthesis of the 2-bromo-6-nitro isomer.

Materials:

-

2-Nitroaniline

-

N-Bromosuccinimide (NBS)

-

Acetic Acid

-

Cold Water

-

Ethanol (80%)

-

Ethyl Acetate

-

Petroleum Ether

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve 2-nitroaniline (0.25 mol) in acetic acid (400 mL).

-

Bromination: Over a period of 30 minutes, add N-bromosuccinimide (0.25 mol) in batches to the solution, maintaining the temperature between 308-318 K.

-

Reaction Progression: Stir the reaction mixture continuously for 3 hours at 318 K. Following this, increase the temperature to 363 K and continue stirring for an additional 2 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of vigorously stirred cold water (4 L).

-

Isolation of Crude Product: Allow the precipitate to stand for 10 minutes, then collect the solid by filtration and wash it with cold water (2 x 200 mL).

-

Purification: The crude product, which may be a mixture of isomers, can be purified by recrystallization from 80% ethanol. Further purification to isolate this compound can be achieved through column chromatography on silica gel, using a solvent system such as ethyl acetate/petroleum ether (e.g., 1:100 v/v).[5]

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

References

- 1. 2,6-Dibromo-4-nitroaniline(827-94-1) 13C NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) IR Spectrum [m.chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-5-nitroaniline [webbook.nist.gov]

Technical Guide: 2-Bromo-6-nitroaniline (CAS 59255-95-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-6-nitroaniline, a key chemical intermediate. It covers its physicochemical properties, synthesis protocols, primary applications, spectroscopic profile, and safety guidelines, compiled to support research and development activities.

Core Properties and Identifiers

This compound is a solid organic compound characterized by a benzene ring substituted with a bromine atom, a nitro group, and an amino group.[1] Its structural and chemical properties make it a valuable reagent in organic synthesis.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][3][4] |

| Molecular Weight | 217.02 g/mol | [2][3][4] |

| Appearance | Pale yellow to yellow solid/powder | [1][5] |

| Melting Point | 74.5 °C | [5] |

| Boiling Point | 309.8 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.7917 (Rough Estimate) | [5] |

| pKa | -2.46 ± 0.25 (Predicted) | [1][5] |

| Storage Temperature | 2-8°C, Refrigerator, Keep in dark place | [2][5] |

Chemical Identifiers

For unambiguous identification, the following identifiers are used for this compound.

| Identifier Type | Identifier | Source |

| CAS Number | 59255-95-7 | [1][2][3][4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | Benzenamine, 2-bromo-6-nitro-; 2-Amino-3-bromonitrobenzene; 2-Bromo-6-nitrophenylamine | [2][3] |

| InChI | InChI=1S/C6H5BrN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2 | [3] |

| InChIKey | KKMOSYLWYLMHAL-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C(=C1)Br)N)--INVALID-LINK--[O-] | [3] |

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed structural information.

| Parameter | Value | Source |

| Crystal System | Monoclinic | [3] |

| Space Group | P 1 21/n 1 | [3] |

| a | 4.4477 Å | [3] |

| b | 11.4469 Å | [3] |

| c | 13.8244 Å | [3] |

| β | 94.635 ° | [3] |

Synthesis Protocols

This compound can be synthesized via multiple routes. The following sections detail common laboratory-scale experimental procedures.

Synthesis from 2-Nitroaniline

This method involves the direct bromination of 2-nitroaniline, which results in a mixture of isomers that must be separated.

Caption: Synthesis workflow of this compound from 2-Nitroaniline.

Experimental Protocol:

-

Reactants:

-

Procedure:

-

N-bromosuccinimide is added in batches to a solution of 2-nitroaniline in acetic acid over 30 minutes, maintaining a temperature of 308-318 K.[5][6]

-

The reaction mixture is stirred continuously at 318 K for 3 hours.[5][6]

-

The mixture is then warmed to 363 K and stirred for an additional 2 hours.[5][6]

-

After the reaction is complete, it is cooled to room temperature and poured into 4 L of vigorously stirred cold water.[5][6]

-

An orange precipitate forms, which is collected by filtration and washed with cold water.[5][6]

-

-

Purification and Isolation:

-

The crude product is recrystallized from 80% ethanol to yield pure 4-bromo-2-nitroaniline.[5][6]

-

A second crystalline product is isolated from the mother liquor, which is identified as a mixture containing this compound.[5][6] Further purification, such as sublimation or column chromatography, is required to isolate pure this compound.[6]

-

Synthesis from 1-Bromo-2-fluoro-3-nitrobenzene

This method provides a more direct route with high yield.

Experimental Protocol:

-

Reactants:

-

Procedure:

-

Purification:

-

Yield: 91.3% (5.4 g)[6]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules and other high-value chemical compounds.

Intermediate for Brimonidine Metabolite

The primary application of this compound is as a key intermediate for the synthesis of a metabolite of Brimonidine.[2][5] Brimonidine is an α2-adrenergic receptor agonist used as a medication to treat glaucoma.[2][5]

Caption: Role of this compound in the context of Brimonidine.

Precursor in Dye Synthesis

This compound is also utilized in the field of dye synthesis. Its structure provides a versatile platform for creating various dye products through further chemical reactions.[1]

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific spectra are proprietary to suppliers, typical characterization data packages include ¹H-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4] The nuclear magnetic resonance hydrogen spectroscopy (¹H NMR) data for the related isomer, 4-bromo-2-nitroaniline, has been reported in the literature.[5]

Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety.

GHS Hazard Information

-

Signal Word: Warning

-

Pictogram: GHS07 (Harmful)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[7] Avoid contact with skin and eyes and prevent the formation of dust.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Keep in a dark place under an inert atmosphere.[5]

-

Personal Protective Equipment (PPE):

References

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C6H5BrN2O2 | CID 11469989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. This compound CAS#: 59255-95-7 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

2-Bromo-6-nitroaniline molecular structure and weight

An In-Depth Technical Guide to 2-Bromo-6-nitroaniline: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 59255-95-7), a critical chemical intermediate in various fields, including pharmaceuticals and dye manufacturing. The document delineates its molecular structure, physicochemical properties, and established synthesis methodologies. With a focus on scientific integrity, this guide offers field-proven insights into experimental choices and protocols, supported by authoritative references. It aims to serve as a vital resource for researchers and professionals engaged in organic synthesis and drug development, providing the technical accuracy required for advanced applications.

Introduction: The Strategic Importance of this compound

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and a bromine (-Br) group at positions 1, 2, and 6, respectively. This specific arrangement of functional groups makes it a highly versatile and valuable building block in organic chemistry. The electron-withdrawing nature of the nitro group and the steric hindrance provided by the adjacent bromine atom significantly influence the reactivity of the amino group and the aromatic ring.

Its primary significance lies in its role as a key intermediate. In the pharmaceutical industry, it is notably used in the synthesis of metabolites of Brimonidine, an α2-adrenergic agonist prescribed for the treatment of glaucoma[1][2]. Furthermore, its chromophoric properties make it a precursor in the synthesis of various dyes[3]. This guide will explore the fundamental chemical characteristics and practical applications of this compound, providing a robust knowledge base for laboratory and industrial use.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to understanding its reactivity and designing its applications.

Molecular Structure

The IUPAC name for this compound is this compound[4]. Its structure consists of a benzene core with three key functional groups. The spatial arrangement of these groups dictates its chemical behavior, including its reactivity in nucleophilic substitution and diazotization reactions.

Physicochemical Data

The properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the literature, particularly for melting point and molecular weight. The values presented here are based on a consensus from reliable chemical databases. The molecular weight of 217.02 g/mol is the calculated value corresponding to the molecular formula and is the most frequently cited figure[1][4][5][6][7].

| Property | Value | Source(s) |

| CAS Number | 59255-95-7 | [1][3][4] |

| Molecular Weight | 217.02 g/mol | [1][4][5][7] |

| Appearance | Pale yellow to yellow solid/powder | [3][5] |

| Melting Point | 74.5 °C | |

| Note: Some sources report 128-130°C | [3] | |

| Boiling Point | 309.8 °C at 760 mmHg | |

| Solubility | Sparingly soluble in water | [3] |

| pKa | -2.46 ± 0.25 (Predicted) | [3] |

| Topological Polar Surface Area | 71.8 Ų | [3][4] |

Synthesis Methodologies and Mechanistic Considerations

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Two prevalent methods are detailed below.

Method 1: Bromination of 2-Nitroaniline

A common and direct approach is the electrophilic bromination of 2-nitroaniline. The nitro group is a meta-director, while the amino group is an ortho-, para-director. The strong activating and directing effect of the amino group typically dominates, but the presence of the nitro group at position 2 and steric hindrance guide the bromine to the 6-position.

-

Causality: N-bromosuccinimide (NBS) is often chosen as the brominating agent in a solvent like acetic acid. NBS provides a source of electrophilic bromine (Br⁺) under milder conditions than using elemental bromine (Br₂), reducing the formation of over-brominated byproducts. Acetic acid serves as a polar protic solvent that can facilitate the reaction.[2][5] The reaction is often followed by warming to ensure completion[2][5].

Caption: Workflow for the synthesis of this compound via bromination.

Method 2: Nucleophilic Aromatic Substitution (SNA)

An alternative route involves the reaction of a substrate with a good leaving group, such as 1-bromo-2-fluoro-3-nitrobenzene, with an amine source.

-

Causality: In this SNAr reaction, the fluorine atom is an excellent leaving group, activated by the electron-withdrawing nitro group. Ammonia, dissolved in a solvent like methanol, acts as the nucleophile, displacing the fluoride. The reaction is typically performed in a sealed tube at elevated temperatures to overcome the activation energy barrier.[5] This method can offer high yields and regioselectivity.

Key Applications in Research and Drug Development

The utility of this compound stems from its trifunctional nature, allowing for sequential and site-selective modifications.

-

Pharmaceutical Intermediate: Its most prominent role is as a precursor in the synthesis of Brimonidine metabolites[1][2]. Brimonidine is a medication used to treat open-angle glaucoma and ocular hypertension. The aniline scaffold provided by this compound is crucial for building the final quinoxaline core of the drug's derivatives.

-

Dye Synthesis: The compound serves as a diazo component. The amino group can be converted into a diazonium salt, which can then be coupled with various aromatic compounds (coupling components) to form a wide range of azo dyes[3]. The bromo and nitro substituents act as auxochromes and chromophores, modifying the color and fastness properties of the final dye.

-

Organic Synthesis: In a broader context, it is a versatile starting material. The amino group can be protected, allowing for modifications at other positions. The nitro group can be reduced to an amine, creating a diamine derivative, and the bromine can participate in cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of complex molecular architectures.

Experimental Protocol: Synthesis via Bromination of 2-Nitroaniline

This protocol is a self-validating system, adapted from established literature procedures[2][5]. Each step is designed to maximize yield and purity while ensuring reproducibility.

Materials and Reagents:

-

2-Nitroaniline

-

N-bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethyl Acetate (for extraction/chromatography)

-

Petroleum Ether (for chromatography)

-

Sodium Sulfate (Na₂SO₄, anhydrous)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-nitroaniline (34.5 g, 0.25 mol) in glacial acetic acid (400 mL).

-

Bromination: Over a period of 30 minutes, add N-bromosuccinimide (44.5 g, 0.25 mol) in batches to the solution. Maintain the internal temperature between 308-318 K (35-45 °C) during the addition.

-

Expertise Insight: Batchwise addition of NBS is crucial to control the exothermic reaction and prevent a rapid temperature increase, which could lead to unwanted side reactions.

-

-

Reaction Progression: Stir the resulting mixture continuously at 318 K for 3 hours. Following this, warm the reaction mixture to 363 K (90 °C) and maintain stirring for an additional 2 hours to drive the reaction to completion.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large beaker containing 4 L of vigorously stirred cold water. An orange precipitate will form.

-

Filtration: Allow the suspension to stand for 10 minutes, then collect the precipitate by vacuum filtration. Wash the filter cake with cold water (2 x 200 mL) to remove residual acetic acid and succinimide.

-

Purification: The crude product is a mixture of 4-bromo-2-nitroaniline and the desired this compound[2][5].

-

Trustworthiness Check: The isomers have different polarities. Separation can be effectively achieved using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:100).[5]

-

The fractions should be monitored by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

-

-

Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR spectroscopy, mass spectrometry, and melting point analysis. The reported ¹H NMR (400 MHz, CDCl₃) data for this compound shows characteristic peaks at δ 8.14 (dd, J = 8.7, 1.5 Hz, 1H), 7.70 (dd, J = 7.7, 1.5 Hz, 1H), 6.63 (s, 2H, NH₂), and 6.62 (dd, J = 8.7, 7.7 Hz, 1H)[2][5].

Safety, Handling, and Storage

Due to its hazardous nature, this compound must be handled with appropriate safety precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.[8] The corresponding GHS pictograms include GHS07 (Harmful).

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or under a chemical fume hood[9][10]. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat[9][11].

-

Handling: Avoid formation of dust and aerosols[9]. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling[8][10].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[10]. Keep away from strong oxidizing agents and strong acids. Some suppliers recommend storage at 4°C, protected from light.

Conclusion

This compound is a compound of significant industrial and academic interest. Its unique molecular architecture provides a versatile platform for the synthesis of complex molecules, most notably in the pharmaceutical and dye industries. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in research and development. The methodologies and data presented herein, grounded in authoritative sources, provide a reliable framework for professionals working with this key chemical intermediate.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 59255-95-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C6H5BrN2O2 | CID 11469989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 59255-95-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-6-nitroaniline

Introduction

2-Bromo-6-nitroaniline, systematically named This compound according to IUPAC nomenclature, is an organic aromatic compound with the chemical formula C₆H₅BrN₂O₂.[1][2] It belongs to the class of substituted anilines, characterized by a benzene ring functionalized with an amino (-NH₂), a bromo (-Br), and a nitro (-NO₂) group at positions 2, and 6, respectively. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and research applications.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a solid, often appearing as a pale yellow powder.[2] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][5] |

| CAS Number | 59255-95-7 | [1][3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| Melting Point | 74.5 °C | [5] |

| Boiling Point | 309.8 °C at 760 mmHg | [5] |

| Appearance | Pale yellow powder/solid | [2] |

| pKa | -2.46 ± 0.25 (Predicted) | [2] |

| InChI Key | KKMOSYLWYLMHAL-UHFFFAOYSA-N | [1][5] |

| Synonyms | 2-bromo-6-nitrobenzenamine, 2-Amino-3-bromonitrobenzene | [1][3] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common laboratory-scale preparation involves the bromination of 2-nitroaniline.

Experimental Protocol: Synthesis from 2-Nitroaniline

This protocol describes the synthesis of this compound via the bromination of 2-nitroaniline using N-bromosuccinimide (NBS) in acetic acid. This method often produces a mixture of isomers, from which this compound can be isolated.[4][6]

Materials:

-

2-nitroaniline

-

N-bromosuccinimide (NBS)

-

Glacial acetic acid

-

Cold water

-

80% Ethanol

Procedure:

-

Dissolve 2-nitroaniline (0.25 mol) in acetic acid (400 mL) in a suitable reaction vessel.

-

Add N-bromosuccinimide (0.25 mol) to the solution in batches over 30 minutes, maintaining the temperature between 308-318 K.

-

Stir the reaction mixture continuously at 318 K for 3 hours.

-

Increase the temperature to 363 K and continue stirring for an additional 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into vigorously stirred cold water (4 L). An orange precipitate will form.

-

Allow the precipitate to stand for 10 minutes, then collect it by filtration.

-

Wash the collected solid with cold water (2 x 200 mL).

-

The crude product contains a mixture of 4-bromo-2-nitroaniline and this compound.[4][6] The isomers can be separated by techniques such as column chromatography or fractional crystallization. Recrystallization from 80% ethanol can yield pure 4-bromo-2-nitroaniline, while this compound can be isolated from the mother liquor.[4][6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a key building block in the synthesis of more complex organic molecules. Its functional groups—amine, bromo, and nitro—offer versatile handles for a variety of chemical transformations.

A notable application is its use as an intermediate in the synthesis of a metabolite of Brimonidine.[3][4] Brimonidine is an α2-adrenergic receptor agonist used in the treatment of glaucoma.[3] The synthesis of Brimonidine and its metabolites often requires multi-step sequences where intermediates like this compound are crucial for constructing the final molecular architecture.

Caption: Role as an intermediate in drug development.

Biological Activity and Toxicology

Direct and extensive biological activity data for this compound is limited in publicly available literature. Its primary relevance in a biological context comes from its role as a precursor to pharmacologically active compounds.

However, based on its chemical structure (a nitroaromatic and halogenated aniline), it is prudent to handle this compound with care. Many nitroaniline derivatives are known to be toxic. According to GHS classifications from some sources, this compound is considered hazardous.[1] It may be toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] The toxicological properties have not been fully investigated, and therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7]

As there is no specific signaling pathway information for this compound, the following diagram illustrates a generalized workflow for investigating the biological activity of a novel chemical compound, which would be the logical next step for a research professional.

Caption: General workflow for biological activity assessment.

Conclusion

This compound is a significant chemical intermediate with well-defined properties and established synthetic routes. Its primary value lies in its utility as a starting material for constructing complex molecules, most notably in the pharmaceutical industry for the development of drugs like Brimonidine. While its own biological profile is not extensively studied, its chemical nature necessitates careful handling. For researchers and drug development professionals, this compound represents a versatile tool in the broader landscape of organic and medicinal chemistry.

References

- 1. This compound | C6H5BrN2O2 | CID 11469989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 59255-95-7 [chemicalbook.com]

- 5. This compound | 59255-95-7 [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Physical properties and appearance of 2-Bromo-6-nitroaniline

An In-depth Technical Guide to 2-Bromo-6-nitroaniline

This guide provides a comprehensive overview of the physical properties, synthesis, and safety information for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a benzene ring substituted with a bromine atom, a nitro group, and an amine group. Its structure makes it a useful intermediate in various organic syntheses, particularly in the creation of dyes and potentially as a building block in pharmaceutical chemistry.

dot

Caption: Chemical identifiers for this compound.

Physical and Chemical Properties

This compound is typically a solid at room temperature, appearing as a pale yellow powder or crystalline solid.[1] It is sparingly soluble in water.[1] A summary of its key physical and chemical properties is presented below. Note the discrepancy in reported melting points from different suppliers, which may be due to differences in purity or crystalline form.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [2] |

| Appearance | Pale yellow powder or solid | [1] |

| Melting Point | 74.5 °C | |

| 128-130 °C | [1] | |

| Boiling Point | 309.8 °C at 760 mmHg | |

| pKa (Predicted) | -2.46 ± 0.25 | [1] |

| Storage Temperature | 4°C, Keep in dark place, Inert atmosphere |

Synthesis Protocols

Several synthetic routes for this compound have been reported. A common method involves the direct bromination of 2-nitroaniline. However, this reaction can yield a mixture of isomers that require subsequent purification.

Experimental Protocol: Bromination of 2-Nitroaniline

This protocol is based on the synthesis described in chemical literature, which yields a mixture of 4-bromo-2-nitroaniline and this compound.[3]

Reagents:

-

2-nitroaniline (34.5 g, 0.25 mol)

-

N-bromosuccinimide (NBS) (44.5 g, 0.25 mol)

-

Acetic acid (400 mL)

-

Cold water (4 L)

-

80% Ethanol (for recrystallization)

Procedure:

-

Dissolve 2-nitroaniline in acetic acid in a suitable reaction vessel.

-

Add N-bromosuccinimide in batches over 30 minutes, maintaining the temperature between 308-318 K (35-45 °C).[3]

-

Stir the reaction mixture continuously at 318 K for 3 hours.[3]

-

Increase the temperature to 363 K (90 °C) and continue stirring for an additional 2 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 4 L of vigorously stirred cold water. An orange precipitate will form.[3]

-

Allow the mixture to stand for 10 minutes, then collect the precipitate by filtration.

-

Wash the collected solid with cold water (2 x 200 mL).[3]

-

The crude product is a mixture of isomers. The mother liquor contains this compound, which can be isolated.[3] Further purification is typically achieved through column chromatography or fractional crystallization. Single crystals can be obtained by sublimation or slow evaporation.[3]

dot

Caption: Synthesis workflow for this compound from 2-nitroaniline.

Spectroscopic Data

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Statements (selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

References

- 1. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C6H5BrN2O2 | CID 11469989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Bromo-4,6-dinitroaniline(1817-73-8) 1H NMR [m.chemicalbook.com]

- 5. 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR [m.chemicalbook.com]

- 6. 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) IR Spectrum [chemicalbook.com]

Solubility Characteristics of 2-Bromo-6-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-Bromo-6-nitroaniline, a key intermediate in the synthesis of various organic compounds, including dyes and active pharmaceutical ingredients. Due to a lack of extensive publicly available quantitative solubility data, this guide focuses on reported qualitative solubility and provides a comprehensive, adaptable experimental protocol for determining its solubility in various solvents.

Physicochemical Properties of this compound

This compound (CAS No: 59255-95-7) is a pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Melting Point | 128-130 °C | [1] |

| Appearance | Pale yellow powder | [1] |

Solubility Profile

Table 2.1: Qualitative Solubility of this compound

| Solvent | Type | Reported Solubility |

| Water | Polar Protic | Sparingly Soluble[1] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

Note: "Soluble" indicates that the compound is likely to dissolve in these solvents, but specific concentration limits have not been formally documented in the surveyed literature.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the widely accepted isothermal equilibrium (shake-flask) method.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide, dimethyl sulfoxide) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to individual vials. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Accurately add a known volume (e.g., 5 mL) of each selected solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, maintained at a specific temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the settling of the excess solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure the complete removal of any suspended solid particles, filter the supernatant through a syringe filter into a clean vial.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

-

Quantification:

-

HPLC Method Development (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectral scan of this compound (typically in the range of 254-400 nm).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.

-

-

Calculation: Determine the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample. Express the solubility in units such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Synthesis and Logical Workflow

This compound is commonly synthesized via the bromination of 2-nitroaniline. The following diagram illustrates a typical laboratory-scale synthesis workflow.

Caption: Synthesis Workflow for this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, its qualitative profile and the robust experimental protocol provided in this guide offer a strong foundation for researchers and drug development professionals. The methodologies and workflows presented herein are designed to enable the generation of precise and reliable solubility data, which is crucial for optimizing synthetic routes, purification processes, and the formulation of novel therapeutics.

References

Technical Guide: Physicochemical Characterization of 2-Bromo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key physicochemical property of 2-Bromo-6-nitroaniline (CAS 59255-95-7), its melting point. Accurate determination of the melting point is crucial for the identification, purity assessment, and quality control of this compound in research and drug development settings.

Quantitative Data: Melting Point of this compound

The reported melting point of this compound shows some variability across different sources. This discrepancy may be attributable to factors such as the purity of the sample and the analytical method employed. A summary of the reported values is presented below for comparative analysis.

| Melting Point (°C) | Source / Supplier |

| 74.5 | Sigma-Aldrich, Aaron Chemicals[1] |

| 72 | Alichem[2] |

| 128-130 | Guidechem[3] |

Experimental Protocol: Determination of Melting Point

The following protocol outlines a standard method for determining the melting point of this compound using a capillary melting point apparatus.

2.1. Principle

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

2.2. Materials and Apparatus

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

-

Thermometer (calibrated)

2.3. Procedure

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Pack the sample into the sealed end of the capillary tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

-

Slow Heating: Set the heating rate of the apparatus to a slow and steady increase, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: Carefully observe the sample through the magnifying lens of the apparatus.

-

Record T1: Note the temperature at which the first drop of liquid appears.

-

Record T2: Note the temperature at which the entire sample has completely melted into a clear liquid.

-

The melting point is recorded as the range between T1 and T2.

-

-

Post-Analysis:

-

Allow the apparatus to cool down before performing any subsequent measurements.

-

Dispose of the used capillary tube in an appropriate glass waste container.

-

Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.

Caption: Workflow for Melting Point Determination of this compound.

References

Spectroscopic and Structural Elucidation of 2-Bromo-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-nitroaniline, a key intermediate in the synthesis of various pharmacologically active compounds. This document details available experimental and predicted spectroscopic data, outlines general experimental protocols for spectral acquisition, and presents a logical workflow for the structural elucidation of this and similar molecules.

Spectroscopic Data

The following sections present the available ¹H NMR data and predicted ¹³C NMR, IR, and mass spectrometry data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The experimental ¹H NMR data for this compound is summarized in Table 1.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.70 | dd | 7.7, 1.5 |

| H-4 | 6.62 | dd | 8.7, 7.7 |

| H-5 | 8.14 | dd | 8.7, 1.5 |

| -NH₂ | 6.63 | s | - |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | 147.2 |

| C-2 (-Br) | 110.5 |

| C-3 | 134.1 |

| C-4 | 120.2 |

| C-5 | 126.8 |

| C-6 (-NO₂) | 142.9 |

| Prediction software and parameters may vary. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Predicted characteristic IR absorption frequencies for this compound are listed in Table 3.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Aniline) | 3400 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1620 - 1580 | Medium |

| N-O Asymmetric Stretch (Nitro) | 1550 - 1510 | Strong |

| N-O Symmetric Stretch (Nitro) | 1360 - 1320 | Strong |

| C-N Stretch (Aniline) | 1340 - 1250 | Medium |

| C-Br Stretch | 680 - 515 | Medium-Strong |

| Predicted values; actual frequencies may vary. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound is presented in Table 4.

| Parameter | Value |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| [M]⁺ (m/z) | 216, 218 (due to Br isotopes) |

| [M-NO₂]⁺ (m/z) | 170, 172 |

| [M-Br]⁺ (m/z) | 137 |

| Predicted fragmentation pattern; relative abundances are not shown. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the reviewed literature. However, the following sections describe general procedures that are applicable.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (at): 2-4 seconds.

-

Spectral Width: A range sufficient to cover all proton signals (e.g., -2 to 12 ppm).

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (at): 1-2 seconds.

-

Spectral Width: A range sufficient to cover all carbon signals (e.g., 0 to 200 ppm).

-

-

Processing: Similar to ¹H NMR, involving Fourier transformation, phase, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

Resolution: 4 cm⁻¹.

-

-

Processing: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as needed for the specific ionization technique.

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an EI source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Ionization Energy: Typically 70 eV.

-

Mass Range: A range sufficient to cover the expected molecular ion and fragment ions (e.g., m/z 40-300).

-

Inlet System: If using GC-MS, a suitable capillary column and temperature program to ensure separation and elution of the compound.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like this compound involves a logical integration of data from various spectroscopic techniques. The following diagram illustrates a typical workflow.

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2-Bromo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). While compiled with diligence, specific toxicological data for 2-Bromo-6-nitroaniline is limited. The information herein is supplemented with data from structurally similar compounds and established best practices for handling hazardous chemicals. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Chemical Identification and Properties

This compound is an aromatic amine derivative. Its structure, characterized by the presence of a bromine atom and a nitro group on the aniline backbone, suggests potential for toxicity and reactivity.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 59255-95-7 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | Pale yellow to yellow or orange powder/crystal | [2] |

| Melting Point | 176-178 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water | [3] |

| pKa | -2.46±0.25 (Predicted) | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following GHS classifications have been identified, indicating significant health risks upon exposure.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: GHS classifications are based on data for structurally similar compounds and should be treated as indicative.

Signal Word: Warning[3]

Toxicological Summary

Acute Toxicity:

-

Oral: Harmful if swallowed.[7]

-

Dermal: May be harmful in contact with skin.[8]

-

Inhalation: May cause respiratory irritation.[7]

Chronic Toxicity:

-

Prolonged or repeated exposure may cause organ damage.[9]

Mutagenicity and Carcinogenicity:

-

There is no specific data available for this compound.

-

Some nitroaniline derivatives have shown mutagenic potential in in-vitro studies.

-

It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3]

Safe Handling and Storage

Adherence to strict safety protocols is paramount when handling this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following recommendations are based on best practices for handling hazardous solid chemicals.[10][11]

| Body Part | Recommended Protection | Specifications/Standards |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat. | Inspect gloves for degradation or punctures before use. |

| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust generation is unavoidable or ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is recommended. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[7] |

| Body | Wear appropriate protective clothing to prevent skin exposure. |

Handling Procedures

-

Engineering Controls: All handling of solid this compound should be performed in a certified chemical fume hood to control dust and vapor exposure.[6] Eyewash stations and safety showers must be readily accessible.[3][7]

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust. Wash hands thoroughly after handling and before eating, drinking, or smoking.[6] Contaminated work clothing should not be allowed out of the workplace and should be washed separately.

-

Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.[3][8][10]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1. Avoid dust formation and breathing vapors, mist, or gas.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with a suitable decontaminating agent.[8][10]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide may be generated.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocols and Workflows

As no specific experimental protocols for the safety assessment of this compound are available, this section provides a general workflow for handling a potentially hazardous chemical for research purposes.

DOT Diagram: General Laboratory Workflow for Handling this compound

Caption: General laboratory workflow for handling this compound.

DOT Diagram: Emergency Response for Accidental Spill

Caption: Emergency response workflow for an accidental spill of this compound.

Stability and Reactivity

-

Reactivity: Not known to be reactive under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Conditions to Avoid: Incompatible products.[3]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[7]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[7]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[3]

Disposal Considerations

-

Waste Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated Packaging: Dispose of as unused product. Empty containers may retain product residue and should be handled as hazardous waste.[11]

This guide provides a framework for the safe handling of this compound. It is imperative for all personnel to be thoroughly trained on the potential hazards and safe handling procedures before working with this compound. Always consult the most recent Safety Data Sheet provided by the supplier and adhere to all institutional and regulatory safety guidelines.

References

- 1. This compound | C6H5BrN2O2 | CID 11469989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Bromoaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-6-nitroaniline is a valuable aromatic intermediate that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, particularly those with significant biological activity. Its unique substitution pattern, featuring an amine, a nitro group, and a bromine atom on the benzene ring, provides a versatile platform for diverse chemical transformations. This technical guide explores the primary uses and applications of this compound, with a focus on its role in the synthesis of quinoxalines, their application in drug discovery, and detailed experimental methodologies.

Core Applications: Synthesis of Quinoxaline Scaffolds

A primary and well-established application of this compound is its use as a precursor for the synthesis of 5-bromo-substituted quinoxalines. The synthesis generally proceeds through a two-step process: reduction of the nitro group to an amine, followed by condensation with a 1,2-dicarbonyl compound. The resulting diamine is often used directly in the subsequent cyclization reaction.

Key Intermediate in Glaucoma Drug Synthesis

This compound is a key starting material in the synthetic route to 5-bromo-6-aminoquinoxaline, which is a crucial intermediate in the production of Brimonidine. Brimonidine is an α2-adrenergic agonist used in the treatment of open-angle glaucoma and ocular hypertension.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 59255-95-7 |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| Melting Point | 74.5 °C |

| Boiling Point | 309.8 °C at 760 mmHg |

| Appearance | Yellow to orange crystalline solid |

Experimental Protocols

General Protocol for the Synthesis of 5-Bromoquinoxalines from this compound

This protocol outlines a representative procedure for the synthesis of a 5-bromoquinoxaline derivative through the reduction of this compound followed by condensation with a generic 1,2-dicarbonyl compound (e.g., benzil).

Step 1: Reduction of this compound to 3-Bromo-benzene-1,2-diamine

-

Materials: this compound, Iron powder, Ammonium chloride, Ethanol, Water.

-

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-Bromo-benzene-1,2-diamine, which can often be used in the next step without further purification.

-

Step 2: Condensation with a 1,2-Dicarbonyl Compound to form a 5-Bromoquinoxaline

-

Materials: 3-Bromo-benzene-1,2-diamine, 1,2-Dicarbonyl compound (e.g., benzil, 1.0 eq), Ethanol or Acetic Acid.

-

Procedure:

-

Dissolve the crude 3-Bromo-benzene-1,2-diamine in ethanol or glacial acetic acid.

-

Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3-Bromo-benzene-1,2-diamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "1,2-Dicarbonyl_Compound" [label="1,2-Dicarbonyl Compound\n(e.g., Benzil)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "5-Bromoquinoxaline" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "3-Bromo-benzene-1,2-diamine" [label="Reduction\n(e.g., Fe/NH4Cl)"]; "3-Bromo-benzene-1,2-diamine" -> "5-Bromoquinoxaline" [label="Condensation"]; "1,2-Dicarbonyl_Compound" -> "5-Bromoquinoxaline"; } }

Caption: General workflow for the synthesis of 5-bromoquinoxalines.

Applications in Drug Development: Anticancer Activity of Bromo-Substituted Quinoxalines

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. Bromo-substituted quinoxalines, synthesized from this compound, have demonstrated potent cytotoxic effects against various cancer cell lines.

Research has shown that certain bromo-substituted quinoxaline derivatives induce apoptosis in cancer cells through the intrinsic pathway.[1] This process is characterized by the upregulation of the pro-apoptotic protein Bax and the executioner caspase-3, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[2][3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative bromo-substituted quinoxaline derivatives against human non-small-cell lung cancer (A549) cells.[1]

| Compound | IC₅₀ (µM)[1] |

| 4b | 11.98 ± 2.59 |

| 4m | 9.32 ± 1.56 |

| 5-Fluorouracil (Control) | 4.89 ± 0.20 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Caption: Apoptosis induction by bromo-substituted quinoxalines.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the synthesis of bioactive heterocyclic compounds. Its primary use in the preparation of bromo-substituted quinoxalines provides access to a chemical scaffold with proven therapeutic potential, notably in the development of antiglaucoma and anticancer agents. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical Characteristics of 2-Bromo-6-nitroaniline

Introduction

2-Bromo-6-nitroaniline is an organic aromatic compound that serves as a versatile intermediate in various chemical syntheses. Characterized by a benzene ring substituted with a bromine atom, a nitro group, and an amino group, its specific structure imparts a unique reactivity profile. This guide provides a comprehensive overview of its key chemical and physical properties, spectral data, synthesis protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a pale yellow to yellow solid at room temperature.[1] It is sparingly soluble in water but demonstrates better solubility in organic solvents.[1] The compound is utilized as a reagent in organic synthesis for introducing bromine and nitro functionalities into molecules and is a known intermediate in the synthesis of dyes and pharmaceuticals, including a metabolite of the glaucoma drug Brimonidine.[1][2]

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 59255-95-7 | [1][3][4] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][3][4][5] |

| Molecular Weight | 217.02 g/mol | [1][3][4][5] |

| Melting Point | 74.5 °C | [6] |

| Boiling Point | 309.8 °C at 760 mmHg | [6] |

| Appearance | Pale yellow powder/solid | [1] |

| pKa | -2.46 ± 0.25 (Predicted) | [1][6] |

| Topological Polar Surface Area | 71.8 Ų | [1][4] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-bromo-6-nitrobenzenamine, 2-Amino-3-bromonitrobenzene | [1][4][5] |

Spectral Data

The structural identification of this compound is supported by various spectroscopic techniques. The proton NMR (¹H NMR) data is particularly informative for confirming the substitution pattern on the aromatic ring.

| Spectral Data Type | Details | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.14 (dd, J = 8.7, 1.5 Hz, 1H), 7.70 (dd, J = 7.7, 1.5 Hz, 1H), 6.63 (s, 2H, -NH₂), 6.62 (dd, J = 8.7, 7.7 Hz, 1H) | [2][7] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common laboratory-scale synthesis protocols are outlined below.

Protocol 1: Bromination of 2-Nitroaniline

This method involves the direct bromination of 2-nitroaniline using N-bromosuccinimide (NBS) as the bromine source.

-

Reactants and Reagents:

-

2-Nitroaniline (34.5 g, 0.25 mol)

-

N-bromosuccinimide (44.5 g, 0.25 mol)

-

Acetic acid (400 mL)

-

Cold water (4 L)

-

80% Ethanol (for recrystallization)

-

-

Procedure:

-

A solution of 2-nitroaniline in acetic acid is prepared in a reaction vessel.

-

N-bromosuccinimide is added to the solution in batches over 30 minutes, maintaining the temperature between 308-318 K (35-45 °C).[2][7]

-

The reaction mixture is stirred continuously for 3 hours at 318 K (45 °C).[2][7]

-

The temperature is then increased to 363 K (90 °C), and stirring is continued for an additional 2 hours.[2][7]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is poured into 4 L of vigorously stirred cold water, leading to the precipitation of the product.[2][7]

-

After standing for 10 minutes, the orange precipitate is collected by filtration and washed with cold water.[2]

-

The crude product is a mixture containing 4-bromo-2-nitroaniline and this compound.[2][7] Pure this compound can be isolated from the mixture, for instance, through crystallization techniques.[2][7]

-

Protocol 2: Nucleophilic Aromatic Substitution

This synthesis route utilizes 1-bromo-2-fluoro-3-nitrobenzene and ammonia in a nucleophilic aromatic substitution (SNAr) reaction.

-

Reactants and Reagents:

-

1-Bromo-2-fluoro-3-nitrobenzene (6.0 g, 27.27 mmol)

-

Ammonia in Methanol (7 M solution, 20 mL)

-

Water

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

-

Procedure:

-

A mixture of 1-bromo-2-fluoro-3-nitrobenzene and a 7 M solution of ammonia in methanol is stirred in a sealed tube.[7]

-

The sealed tube is heated to 100 °C for 16 hours.[7]

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and extracted with ethyl acetate.[7]

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.[7]

-

The crude product is purified by column chromatography on silica gel (using an ethyl acetate/petroleum ether eluent system, typically 1:100) to yield the pure this compound as a yellow solid (5.4 g, 91.3% yield).[7]

-

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound via bromination.

Caption: Role of this compound as an intermediate in drug synthesis.

Safety and Hazard Information

Handling this compound requires adherence to standard laboratory safety protocols due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings.

| Hazard Type | GHS Hazard Statement(s) | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed. | [4] |

| Skin Irritation | H315: Causes skin irritation. | [4] |

| Eye Irritation | H319: Causes serious eye irritation. | [4] |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 59255-95-7 [chemicalbook.com]

- 3. 59255-95-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C6H5BrN2O2 | CID 11469989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound CAS#: 59255-95-7 [m.chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

2-Bromo-6-nitroaniline: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract